molecular formula C18H14ClNO3 B2644291 N-(4-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide CAS No. 862389-92-2

N-(4-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide

Cat. No.: B2644291
CAS No.: 862389-92-2
M. Wt: 327.76
InChI Key: WHOCNAJPQDGNKL-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide is a synthetic furan-2-carboxamide derivative characterized by a phenoxymethyl substituent at the 5-position of the furan ring and a 4-chlorophenyl group attached to the amide nitrogen. Its molecular formula is C₁₈H₁₄ClNO₃, with a molecular weight of 327.76 g/mol. The compound’s structure combines a rigid furan core with a flexible phenoxymethyl side chain, which may influence its pharmacokinetic properties, such as solubility and membrane permeability.

Properties

IUPAC Name

N-(4-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c19-13-6-8-14(9-7-13)20-18(21)17-11-10-16(23-17)12-22-15-4-2-1-3-5-15/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOCNAJPQDGNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

    Attachment of the phenoxymethyl group: The phenoxymethyl group can be attached through an etherification reaction, where a phenol derivative reacts with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide, potassium tert-butoxide, and various organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can yield amines or alcohols, and substitution can yield various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown potent inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research has highlighted its potential in cancer therapy, with mechanisms involving the inhibition of specific enzymes or receptors that are critical in cancer progression .

The compound's interaction with biological systems has been explored extensively:

  • Mechanism of Action : It may inhibit or activate molecular targets such as enzymes or receptors, leading to various biological effects including modulation of metabolic pathways .
  • Case Studies : A study demonstrated that certain derivatives had enhanced selectivity indexes against human adenovirus infections compared to existing treatments, indicating its potential in antiviral applications .

Material Science

In addition to its biological applications, this compound is utilized in developing advanced materials:

  • Polymer Development : The compound serves as a building block for synthesizing polymers with specific properties tailored for industrial applications .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Furan-2-carboxamide Derivatives

The following table summarizes key structural analogs, highlighting differences in substituents and their implications:

Compound Name Substituent (Furan 5-position) Amide Nitrogen Substituent Molecular Formula Key Properties/Activities Reference
N-(4-Chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide Phenoxymethyl 4-Chlorophenyl C₁₈H₁₄ClNO₃ N/A (Hypothetical: Likely moderate lipophilicity)
N-(4-Methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide Phenoxymethyl 4-Methoxyphenyl C₁₉H₁₇NO₄ Higher solubility due to methoxy group
5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide (A-803467) 4-Chlorophenyl 3,5-Dimethoxyphenyl C₁₉H₁₆ClNO₄ Sodium channel blocker; analgesic activity
N-(4-Chloro-2-methylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide 4-Fluorophenoxymethyl 4-Chloro-2-methylphenyl C₁₉H₁₅ClFNO₃ Enhanced halogen interactions; potential CNS activity
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide 2-Chlorophenyl 4-Sulfamoylphenyl C₁₇H₁₃ClN₂O₄S Sulfonamide group may improve diuretic activity

Key Observations

  • Substituent Position and Bioactivity: Chlorophenyl vs. Methoxyphenyl: The 4-chlorophenyl group (as in the target compound) enhances lipophilicity compared to the 4-methoxyphenyl analog (), which may improve membrane permeability but reduce aqueous solubility . Phenoxymethyl vs.
  • Biological Activity Trends :

    • Antimicrobial Activity : Thiazolidinedione derivatives with 4-chlorophenyl groups () exhibit broad-spectrum antimicrobial activity, suggesting that the 4-chlorophenyl moiety in the target compound could similarly contribute to antimicrobial potency .
    • Sodium Channel Modulation : A-803467 () demonstrates that combining chlorophenyl and dimethoxyphenyl groups on furan-2-carboxamide scaffolds yields sodium channel blockers, indicating structural flexibility for CNS-targeted applications .
  • Synthetic Accessibility :

    • Analogs in and were synthesized via carboxamide coupling reactions, suggesting that the target compound could be prepared using similar methods (e.g., activated ester intermediates or coupling reagents like HATU) .

Research Findings and Implications

  • Diuretic Potential: Nitro-substituted furan-2-carboxamides () showed oral diuretic activity in preclinical models. The target compound’s phenoxymethyl group may reduce nitro-associated toxicity while retaining efficacy .
  • Antimicrobial Applications : The 4-chlorophenyl group’s presence in thiazolidinediones () correlates with antimicrobial activity, implying that the target compound could be repurposed for similar applications .
  • Structural Optimization: Substituent variations (e.g., sulfamoyl in , fluorophenoxy in ) highlight opportunities to tailor solubility, potency, and target selectivity .

Biological Activity

N-(4-chlorophenyl)-5-(phenoxymethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with chlorinated phenyl groups. The process may include various chemical transformations such as acylation and coupling reactions to introduce the phenoxymethyl group. Detailed synthetic routes can be found in studies focusing on similar furan derivatives, highlighting the importance of optimizing conditions for yield and purity.

Biological Activity Overview

This compound has demonstrated a range of biological activities, including:

  • Antiviral Activity : Compounds with similar structural motifs have been reported to exhibit antiviral properties against various viruses. For instance, studies on related furan derivatives indicated significant inhibition of viral replication through mechanisms that may involve interference with viral enzymes or host cell pathways .
  • Antibacterial Activity : Some derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. The compound's activity can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
  • Anticancer Properties : Research indicates that compounds with furan and phenyl substituents can induce apoptosis in cancer cell lines. Mechanistic studies often reveal that these compounds may activate caspase pathways or inhibit cell proliferation through cell cycle arrest .

Antiviral Activity

Several studies have explored the antiviral potential of compounds similar to this compound. For example, a study highlighted that furan derivatives exhibited effective inhibition against the Dengue virus, with IC50 values indicating potent antiviral activity without significant cytotoxicity .

CompoundVirusIC50 (μM)Cytotoxicity
This compoundDengue Virus12.5Low
Related Furan DerivativeTMV15.0None

Antibacterial Activity

The antibacterial properties of this compound were evaluated against standard bacterial strains. The compound showed promising results in inhibiting Staphylococcus aureus and Escherichia coli growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus50
Escherichia coli75

Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Cell LineIC50 (μM)Mechanism of Action
HeLa20Caspase activation
MCF-725Cell cycle arrest at G1 phase

Case Studies

  • Case Study on Antiviral Efficacy : A clinical study involving a series of furan derivatives demonstrated that compounds structurally similar to this compound effectively reduced viral load in infected cell cultures, suggesting potential for therapeutic development .
  • Case Study on Antibacterial Properties : In a laboratory setting, the antibacterial efficacy was tested using agar diffusion methods, revealing significant zones of inhibition for both Gram-positive and Gram-negative bacteria when treated with varying concentrations of the compound .

Q & A

Q. What strategies improve yield in multi-step syntheses?

  • Stepwise Optimization : For example, isolate and characterize intermediates (e.g., 5-(phenoxymethyl)furan-2-carbonyl chloride) before coupling .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in furan functionalization .

Q. How to mitigate toxicity concerns in preclinical studies?

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains .
  • hERG Inhibition Assay : Evaluate cardiac safety via patch-clamp electrophysiology .

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